molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B2713344
CAS No.: 67094-29-5
M. Wt: 255.196
InChI Key: IWWJSSPLWVZEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure

Preparation Methods

The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3-methylpyrrole-2,5-dione with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or alkanes .

Scientific Research Applications

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrroles and phenyl derivatives. Compared to these compounds, 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrole and a phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Similar Compounds

  • 3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrrole
  • 3-Methyl-1-[4-(trifluoromethyl)phenyl]indole
  • 3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrazole

Properties

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWJSSPLWVZEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.